molecular formula C19H18O6 B5653256 5-methyl-4-(((3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid

5-methyl-4-(((3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid

Cat. No.: B5653256
M. Wt: 342.3 g/mol
InChI Key: PCPAEDPPNSEWCQ-UHFFFAOYSA-N
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Description

5-methyl-4-(((3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid is a complex organic compound that belongs to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable oxygen-containing heterocycles widely found in nature and have been used as herbal medicines since early ages .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-(((3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid involves multiple steps. One efficient method reported involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . This is followed by a reaction with various sodium azides .

Industrial Production Methods

Industrial production methods for such complex compounds often involve the use of green chemistry principles. This includes the use of green solvents, catalysts, and other procedures to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-(((3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

5-methyl-4-(((3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 5-methyl-4-(((3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid exerts its effects involves its interaction with various molecular targets and pathways. For example, its anti-coagulant activity is believed to be due to its ability to inhibit the enzyme vitamin K epoxide reductase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique structure, which combines the coumarin moiety with a furan ring, potentially leading to unique biological activities and applications .

Properties

IUPAC Name

5-methyl-4-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O6/c1-9-10(2)19(22)25-17-11(3)15(6-5-14(9)17)23-8-13-7-16(18(20)21)24-12(13)4/h5-7H,8H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPAEDPPNSEWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=C(OC(=C3)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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